3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol
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Overview
Description
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is an organic compound characterized by the presence of a benzimidazole ring substituted with an amino group and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of the compound 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Benzimidazoles are known to interact with their targets through various mechanisms, such as hydrogen bonding . The trifluoromethyl group (-CF3) attached to the benzimidazole ring could potentially enhance the compound’s potency towards its target by lowering the pKa of the cyclic carbamate .
Biochemical Pathways
Benzimidazoles are involved in a wide range of biochemical processes . The specific pathways affected by this compound would depend on its primary target and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol typically involves multiple steps. One possible synthetic route includes:
Preparation of Intermediate: The synthesis begins with the preparation of an intermediate, such as 2-chloro-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol.
Amination Reaction: The intermediate is then subjected to an amination reaction with an appropriate amine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would produce an amine.
Scientific Research Applications
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and amino groups but differs in its core structure.
3-amino-1,1,1-trifluoropropan-2-ol: Similar in containing both an amino and trifluoromethyl group, but with a different backbone.
Uniqueness
3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the benzimidazole ring enhances its stability and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)10-16-8-6-7(15)2-3-9(8)17(10)4-1-5-18/h2-3,6,18H,1,4-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQSNBSLUEZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCCO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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